molecular formula C14H19NO5 B2983460 Boc-DL-m-tyrosine CAS No. 174732-96-8; 90819-30-0

Boc-DL-m-tyrosine

Cat. No.: B2983460
CAS No.: 174732-96-8; 90819-30-0
M. Wt: 281.308
InChI Key: FABANBOJFXYSHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-DL-m-tyrosine is a useful research compound. Its molecular formula is C14H19NO5 and its molecular weight is 281.308. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(12(17)18)8-9-5-4-6-10(16)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABANBOJFXYSHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Navigating the Chiral Landscape: A Technical Guide to Racemic Boc-m-Tyrosine versus Enantiopure Boc-L-m-Tyrosine in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts the trajectory of a research program. Among the vast arsenal of non-canonical amino acids, meta-tyrosine (m-Tyr) and its derivatives have garnered significant interest for their potential to modulate the biological activity and pharmacokinetic properties of peptides and small molecule therapeutics. This guide provides an in-depth technical analysis of the availability, synthesis, and strategic application of racemic N-α-tert-butyloxycarbonyl-meta-tyrosine (Boc-m-tyrosine) versus its enantiopure counterpart, Boc-L-m-tyrosine.

The Strategic Importance of m-Tyrosine in Medicinal Chemistry

The substitution of the canonical amino acid L-tyrosine with its meta-isomer, L-m-tyrosine, can induce significant changes in the conformation and receptor-binding affinity of bioactive peptides. This modification can lead to enhanced potency, altered selectivity, and improved metabolic stability. L-m-Tyrosine is of particular interest in the study of neurodegenerative conditions such as Parkinson's and Alzheimer's disease, as well as in the investigation of inflammatory disorders like arthritis[1]. Its incorporation into peptide-based therapeutics is a strategy to fine-tune pharmacological profiles and develop novel drug candidates[2][3].

Commercial Availability and Cost: A Comparative Analysis

A primary consideration for any research and development program is the accessibility and cost of starting materials. A survey of commercial suppliers reveals a significant disparity in the availability and pricing of racemic Boc-DL-tyrosine (a proxy for racemic Boc-m-tyrosine) and enantiopure Boc-L-tyrosine.

CompoundFormRepresentative SuppliersTypical Pricing (per 25g)Availability
Boc-DL-tyrosine Racemic MixtureAdvent, Sigma-Aldrich~$300 - $350 USDReadily Available
Boc-L-tyrosine Enantiopure (L)Thermo Scientific, Sigma-Aldrich, TCI~$140 - $160 USDReadily Available
Boc-D-tyrosine Enantiopure (D)Aapptec~$60 USD (for 5g)Readily Available

Note: Prices are approximate and subject to change based on supplier and purity.

As the data indicates, the enantiopure Boc-L-tyrosine is surprisingly more affordable and widely available from a larger number of suppliers than its racemic counterpart. This counterintuitive observation can be attributed to the established manufacturing processes for enantiopure amino acids, driven by their extensive use in peptide synthesis and other stereospecific applications. The lower demand for the racemic mixture likely contributes to its higher relative cost from specialized suppliers.

Synthetic Pathways: From Racemate to Enantiopure

For research applications requiring tailored m-tyrosine derivatives or for cost-saving at scale, an in-house synthesis and resolution strategy can be advantageous.

Synthesis of Racemic Boc-m-Tyrosine

The synthesis of racemic Boc-m-tyrosine can be achieved through a straightforward two-step process starting from commercially available m-tyrosine.

Step 1: Esterification of m-Tyrosine

A common method for the esterification of amino acids is the Fischer-Speier esterification.

Experimental Protocol: Synthesis of Racemic m-Tyrosine Methyl Ester Hydrochloride

  • Suspend racemic m-tyrosine (1 equivalent) in anhydrous methanol.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add thionyl chloride (1.2 equivalents) dropwise while maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 24-48 hours.

  • Remove the solvent under reduced pressure to yield the crude m-tyrosine methyl ester hydrochloride as a solid. The product can be triturated with diethyl ether to afford a purified solid.

Step 2: Boc Protection of the Amino Group

The N-terminal amine of the amino acid ester is then protected with a tert-butyloxycarbonyl (Boc) group.

Experimental Protocol: Synthesis of Racemic Boc-m-Tyrosine Methyl Ester

  • Dissolve the m-tyrosine methyl ester hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane or a mixture of dioxane and water.

  • Add a base, such as triethylamine or sodium bicarbonate (2.5 equivalents), to neutralize the hydrochloride salt.

  • Add di-tert-butyl dicarbonate (Boc)2O (1.1 equivalents) to the solution.

  • Stir the reaction at room temperature for 12-24 hours.

  • Perform an aqueous work-up to remove water-soluble byproducts.

  • Purify the crude product by column chromatography on silica gel to yield pure racemic Boc-m-tyrosine methyl ester.

Step 3: Saponification of the Ester

The final step is the hydrolysis of the methyl ester to the carboxylic acid.

Experimental Protocol: Synthesis of Racemic Boc-m-Tyrosine

  • Dissolve the racemic Boc-m-tyrosine methyl ester (1 equivalent) in a mixture of methanol and water.

  • Add lithium hydroxide or sodium hydroxide (1.5 equivalents) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to pH 3-4.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield racemic Boc-m-tyrosine.

Synthesis_Workflow cluster_synthesis Synthesis of Racemic Boc-m-Tyrosine m_tyrosine m-Tyrosine esterification Esterification (MeOH, SOCl2) m_tyrosine->esterification m_tyrosine_ester m-Tyrosine Methyl Ester esterification->m_tyrosine_ester boc_protection Boc Protection ((Boc)2O, Base) m_tyrosine_ester->boc_protection boc_m_tyrosine_ester Boc-m-Tyrosine Methyl Ester boc_protection->boc_m_tyrosine_ester saponification Saponification (LiOH or NaOH) boc_m_tyrosine_ester->saponification racemic_boc_m_tyrosine Racemic Boc-m-Tyrosine saponification->racemic_boc_m_tyrosine

Caption: Synthetic workflow for racemic Boc-m-tyrosine.

Chiral Resolution of Racemic Boc-m-Tyrosine

The separation of the enantiomers of racemic Boc-m-tyrosine is a critical step to access the biologically active L-enantiomer. Two common methods for chiral resolution are diastereomeric salt formation and enzymatic kinetic resolution.

This classical resolution technique involves reacting the racemic carboxylic acid with a chiral base to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.

Experimental Protocol: Diastereomeric Salt Resolution of Racemic Boc-m-Tyrosine

  • Dissolve racemic Boc-m-tyrosine (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Add a chiral resolving agent, such as (R)-(+)-α-methylbenzylamine or another chiral amine (0.5 equivalents), to the solution.

  • Heat the mixture gently to ensure complete dissolution, then allow it to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts.

  • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • The enantiomeric purity of the resolved salt can be determined by chiral HPLC or by measuring the specific rotation.

  • To recover the enantiopure Boc-L-m-tyrosine, dissolve the diastereomeric salt in water and acidify with a strong acid (e.g., 1N HCl) to protonate the carboxylic acid.

  • Extract the enantiopure Boc-L-m-tyrosine with an organic solvent.

  • The resolving agent can be recovered from the aqueous layer by basification and extraction.

Enzymatic kinetic resolution is a highly efficient and stereoselective method for separating enantiomers. Lipases are commonly used enzymes that can selectively hydrolyze one enantiomer of a racemic ester, allowing for the separation of the unreacted ester and the hydrolyzed acid.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic Boc-m-Tyrosine Methyl Ester

  • Prepare a solution of racemic Boc-m-tyrosine methyl ester (1 equivalent) in a biphasic solvent system, such as a phosphate buffer (pH 7-8) and an organic solvent like methyl tert-butyl ether (MTBE).

  • Add a lipase, such as Candida antarctica lipase B (CALB), often immobilized on a solid support (e.g., Novozym 435).

  • Stir the mixture at a controlled temperature (typically 30-40°C) and monitor the reaction progress by chiral HPLC. The reaction should be stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining ester and the product acid.

  • Once the desired conversion is reached, filter off the immobilized enzyme (which can often be reused).

  • Separate the aqueous and organic layers.

  • From the organic layer, isolate the unreacted Boc-D-m-tyrosine methyl ester.

  • From the aqueous layer, acidify to pH 3-4 and extract the Boc-L-m-tyrosine.

  • The isolated Boc-D-m-tyrosine methyl ester can be saponified to Boc-D-m-tyrosine or racemized and recycled.

Resolution_Workflow cluster_resolution Chiral Resolution of Racemic Boc-m-Tyrosine cluster_diastereomeric Diastereomeric Salt Formation cluster_enzymatic Enzymatic Kinetic Resolution (of Ester) racemic Racemic Boc-m-Tyrosine chiral_base Add Chiral Base racemic->chiral_base crystallization Fractional Crystallization chiral_base->crystallization separation1 Separation of Diastereomers crystallization->separation1 Boc-L-m-Tyrosine Salt Boc-L-m-Tyrosine Salt separation1->Boc-L-m-Tyrosine Salt Less Soluble Boc-D-m-Tyrosine Salt Boc-D-m-Tyrosine Salt separation1->Boc-D-m-Tyrosine Salt More Soluble lipase Lipase-catalyzed Hydrolysis separation2 Separation lipase->separation2 Boc-L-m-Tyrosine Boc-L-m-Tyrosine separation2->Boc-L-m-Tyrosine Hydrolyzed Boc-D-m-Tyrosine Methyl Ester Boc-D-m-Tyrosine Methyl Ester separation2->Boc-D-m-Tyrosine Methyl Ester Unreacted Racemic Boc-m-Tyrosine Methyl Ester Racemic Boc-m-Tyrosine Methyl Ester Racemic Boc-m-Tyrosine Methyl Ester->lipase

Caption: Chiral resolution strategies for Boc-m-tyrosine.

Practical Implications: Racemic vs. Enantiopure in Drug Development

The decision to use a racemic mixture versus a single enantiomer in drug development has profound scientific, regulatory, and clinical implications. Living systems are inherently chiral, and as such, the two enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles[4].

  • Eutomer vs. Distomer: Often, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, have a different and potentially undesirable activity, or even be toxic.

  • Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) of the two enantiomers can differ significantly.

  • Regulatory Scrutiny: Regulatory agencies worldwide now generally require the development of single enantiomers unless it can be demonstrated that the racemic mixture is safe and effective and that the distomer does not contribute to adverse effects.

The use of enantiopure Boc-L-m-tyrosine in peptide synthesis ensures the stereochemical integrity of the final peptide, which is crucial for its intended biological activity. Incorporating a racemic amino acid would result in a mixture of diastereomeric peptides, which are often difficult and costly to separate and characterize.

Biological_Interaction cluster_interaction Stereoselectivity in Biological Systems cluster_enantiomers Enantiomers receptor Chiral Receptor l_enantiomer L-Enantiomer l_enantiomer->receptor Specific Binding (Biological Response) d_enantiomer D-Enantiomer d_enantiomer->receptor No/Weak Binding (No/Different Response)

Sources

m-Tyrosine: The Hydroxyl Radical Fingerprint in Protein Oxidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Proteomics and Drug Development

Executive Summary

In the quantification of oxidative stress, specificity is the greatest challenge.[1] While carbonyl assays provide a gross estimation of protein damage, they lack mechanistic precision.[1] m-Tyrosine (meta-tyrosine) stands apart as a chemically distinct fingerprint of hydroxyl radical (


) attack. Unlike its isomer p-tyrosine (native amino acid) or nitrotyrosine (RNS marker), m-tyrosine is generated almost exclusively through the non-enzymatic addition of 

to the aromatic ring of Phenylalanine .

This guide details the mechanistic pathways, validated analytical protocols (HPLC-ECD and LC-MS/MS), and the critical distinction between post-translational damage and translational misincorporation—a "Trojan Horse" mechanism that compromises therapeutic protein stability.[1]

Part 1: Mechanistic Foundation

The Phenylalanine Oxidation Pathway[1]

The presence of m-tyrosine in a protein sample is not a result of tyrosine oxidation; it is the result of phenylalanine oxidation. This distinction is vital for interpreting data.

Under physiological conditions, Phenylalanine Hydroxylase (PAH) enzymatically converts L-Phenylalanine (Phe) to L-p-Tyrosine (p-Tyr) with 100% regioselectivity. However, in the presence of hydroxyl radicals (generated via Fenton chemistry or radiolysis), the


 group attacks the aromatic ring of Phe non-selectively.[1]

This reaction yields three isomers:

  • o-Tyrosine (ortho-Tyr): Highly abundant, but less stable.[1]

  • m-Tyrosine (meta-Tyr): The stable, specific marker.[1]

  • p-Tyrosine (para-Tyr): Indistinguishable from native tyrosine.[1]

Because native biology does not code for or enzymatically produce m-tyrosine, its detection is absolute evidence of radical interaction.[1]

Pathway Visualization[1]

Phe_Oxidation Phe L-Phenylalanine Intermediate Hydroxycyclohexadienyl Radical Phe->Intermediate Non-Enzymatic Attack pTyr p-Tyrosine (Native AA) Phe->pTyr Physiological (100% Selectivity) OH_Rad •OH Radical (Fenton/Radiolysis) OH_Rad->Intermediate PAH Enzyme: PAH PAH->pTyr Intermediate->pTyr ~50% Yield mTyr m-Tyrosine (Oxidation Marker) Intermediate->mTyr Stable Isomer oTyr o-Tyrosine (Oxidation Marker) Intermediate->oTyr Unstable Isomer

Figure 1: The bifurcation of Phenylalanine metabolism.[1] Enzymatic pathways produce only p-Tyr, whereas hydroxyl radical attack yields m-Tyr and o-Tyr.[2] m-Tyr serves as the stable accumulation marker.

Part 2: The "Trojan Horse" Toxicity Mechanism[1]

Recent research has shifted the understanding of m-tyrosine from a passive scar to an active toxin. This is the Misincorporation Theory .

  • The Event: Free Phenylalanine in the cytosol is oxidized to m-Tyrosine by

    
    .
    
  • The Error: Phenylalanyl-tRNA synthetase (PheRS) cannot efficiently discriminate between Phe and m-Tyr.

  • The Result: m-Tyrosine is loaded onto tRNA^Phe and incorporated into nascent polypeptide chains in place of Phenylalanine.

  • The Consequence: The additional hydroxyl group on the aromatic ring disrupts hydrophobic cores, preventing correct protein folding.[1] These "mutant" proteins aggregate, triggering the Unfolded Protein Response (UPR) and proteasome inhibition.[1]

Implication for Biologics: In recombinant protein production (CHO or E. coli systems), high oxidative stress in the bioreactor can lead to m-Tyr misincorporation, resulting in a drug product with reduced stability and higher immunogenicity potential.[1]

Part 3: Analytical Methodologies

Quantifying m-tyrosine requires separating it from the massive background of native p-tyrosine (often a


 ratio).
Comparative Analysis: HPLC-ECD vs. LC-MS/MS
FeatureHPLC-ECD (Coulometric)LC-MS/MS (Triple Quad)
Principle Electrochemical oxidation of the phenol ring at specific potentials.Mass-to-charge ratio filtering (MRM) of parent/fragment ions.
Sensitivity Superior for trace analysis. Detection limits in the low femtomole (fmol) range.[1]High, but often requires derivatization to match ECD sensitivity for this specific isomer.[1]
Selectivity High (based on redox potential).[1]Absolute (based on structural mass).[1]
Cost Low to Moderate.[1]High.
Throughput Moderate (Isocratic/Gradient runs ~20-30 min).High.
Primary Risk Electrode fouling; requires passivation.[1]Matrix suppression; isobaric interference.[1]
Recommended Workflow

For pure protein characterization and quality control, HPLC-ECD remains the gold standard due to the electroactive nature of the phenolic ring.[1]

Workflow cluster_prep Sample Preparation (Critical) cluster_analysis Detection Sample Protein Sample (Tissue/Biologic) Hydrolysis Acid Hydrolysis 6M HCl, 110°C, 24h *UNDER ARGON/VACUUM* Sample->Hydrolysis Dry Evaporation under N2 Hydrolysis->Dry Recon Reconstitution Mobile Phase Dry->Recon Sep HPLC Separation C18 Reverse Phase Recon->Sep Detect Coulometric Array Detection (ECD) Sep->Detect Data Quantification (m-Tyr / Phe Ratio) Detect->Data

Figure 2: Validated analytical workflow. Note the emphasis on inert atmosphere during hydrolysis to prevent artifactual oxidation.

Part 4: Validated Experimental Protocol (HPLC-ECD)

Objective: Quantify m-tyrosine levels in a protein isolate.

Hydrolysis (The Danger Zone)

Standard acid hydrolysis can artificially generate m-Tyr if atmospheric oxygen is present.

  • Step 1: Aliquot protein (approx. 100-500

    
    g) into heavy-walled glass hydrolysis vials.
    
  • Step 2: Add 500

    
    L of 6M HCl (liquid phase hydrolysis) or place open small vials inside a larger vessel containing 6M HCl (vapor phase).
    
  • Step 3: Degassing (Crucial): Freeze the sample in liquid nitrogen. Apply vacuum to remove air.[1] Thaw. Repeat 3 times (Freeze-Pump-Thaw cycle).

  • Step 4: Seal under vacuum or Argon.[1] Incubate at 110°C for 24 hours.

  • Step 5: Evaporate HCl under a stream of nitrogen gas or using a SpeedVac.

Chromatographic Separation
  • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5

    
    m).[1][3]
    
  • Mobile Phase: 50 mM Sodium Acetate, 50 mM Citric Acid, 8% Methanol, pH 3.[1]0. (Optimization of pH is critical to separate m-Tyr from p-Tyr).

  • Flow Rate: 1.0 mL/min.[1]

Electrochemical Detection
  • System: Coulometric Array Detector (e.g., ESA or Thermo Fisher).[1]

  • Potentials:

    • Channel 1: +450 mV (Oxidizes highly reactive species, cleans background).[1]

    • Channel 2: +750 mV (Oxidizes m-Tyr and p-Tyr).

    • Channel 3: +850 mV (Ensures completion).[1]

  • Quantification: Calculate the ratio of m-Tyr to Phe (mmol/mol Phe). Using the ratio normalizes for protein concentration errors.

Part 5: References

  • Rodgers, K. J., & Dean, R. T. (2000). "Misincorporation of free m-tyrosine into cellular proteins: a potential cytotoxic mechanism for oxidized amino acids."[1] International Journal of Biochemistry & Cell Biology.

  • Iupsys, R., et al. (2022). "Separation and Detection of Tyrosine and Phenylalanine-derived Oxidative Stress Biomarkers Using Microchip Electrophoresis."[1] Electroanalysis.

  • Hensley, K., et al. (1998). "Electrochemical Analysis of Protein Nitrotyrosine and Dityrosine in the Alzheimer Brain Indicates Region-Specific Accumulation."[1] Journal of Neuroscience.

  • Gurer-Orhan, H., et al. (2006). "Misincorporation of free m-tyrosine into cellular proteins: a potential cytotoxic mechanism for oxidized amino acids."[1] Biochemical Journal.

  • Molnar, G. A., et al. (2005). "The role of tyrosine isomers in oxidative stress."[1] Free Radical Biology and Medicine.

Sources

Technical Guide: Chemical Stability & Preservation of Boc-DL-m-Tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Boc-DL-m-tyrosine (


-tert-Butoxycarbonyl-DL-meta-tyrosine) is a non-proteinogenic amino acid derivative frequently employed in peptidomimetic synthesis—particularly in the development of opioid receptor ligands and enkephalin analogues. While the tert-butoxycarbonyl (Boc) group provides robust amine protection under basic conditions, the molecule exhibits a distinct "dual-threat" instability profile: acid-catalyzed hydrolysis  of the carbamate moiety and radical-mediated oxidation  of the electron-rich meta-phenolic ring.

This guide details the mechanistic underpinnings of these degradation pathways and provides a validated storage protocol to ensure reagent integrity for high-precision drug discovery applications.

Part 1: Chemical Identity & Structural Vulnerabilities

To preserve this compound, one must understand the thermodynamic vulnerabilities inherent in its structure.

The Boc Moiety (Hydrolytic Instability)

The Boc group is kinetically stable to bases and nucleophiles but thermodynamically unstable in the presence of protons (


). The degradation mechanism is autocatalytic  in moist environments.
  • Mechanism: Protonation of the carbonyl oxygen leads to the elimination of the tert-butyl cation (

    
    ), releasing 
    
    
    
    and the free amine.
  • The Moisture Risk: Water acts as a nucleophile and a medium for proton transfer. Even trace atmospheric moisture can lower the activation energy for this cleavage, especially if the material was purified using acidic modifiers (e.g., TFA/HCl) that were not fully neutralized.

The meta-Phenol (Oxidative Instability)

Unlike Phenylalanine, the meta-hydroxyl group activates the benzene ring, making it electron-rich (


 effect).
  • Mechanism: The phenol is susceptible to Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) mechanisms, particularly under UV light or in the presence of trace transition metals. This leads to the formation of phenoxy radicals, which can dimerize or further oxidize to quinone-like species (browning/yellowing of the powder).

  • Isomer Specificity: meta-Tyrosine is often cited as a marker of oxidative stress in biological systems; its very existence implies a high reactivity toward radical species [1].

Part 2: Degradation Pathways (Visualization)

The following diagram maps the two primary failure modes: Acid-Catalyzed Hydrolysis and Oxidative Polymerization.

Boc_Degradation Compound This compound (Intact) Intermediate_A Carbamic Acid Intermediate Compound->Intermediate_A Acid Catalysis Intermediate_B Phenoxy Radical Compound->Intermediate_B Photo-oxidation Moisture Moisture (H2O) + Trace Acid Moisture->Intermediate_A Light UV Light / Oxygen Light->Intermediate_B Product_Hydrolysis Free Amine (H-m-Tyr-OH) + CO2 + Isobutylene Intermediate_A->Product_Hydrolysis Decarboxylation Product_Oxidation Quinones / Dimers (Yellow/Brown Discoloration) Intermediate_B->Product_Oxidation Polymerization

Figure 1: Divergent degradation pathways of this compound triggered by environmental factors.

Part 3: Storage & Handling Protocols

The "Gold Standard" Storage Protocol
ParameterRecommended ConditionScientific Rationale
Temperature +2°C to +8°C Reduces Arrhenius reaction rates. While -20°C is superior for long-term (>1 year), 4°C is sufficient for active use and avoids freeze-thaw condensation cycles.
Atmosphere Inert Gas (Argon/Nitrogen) Displaces

to prevent phenolic oxidation. Argon is preferred as it is heavier than air and "blankets" the powder.
Humidity Desiccated (<30% RH) Prevents hydrolysis. The container must be sealed within a secondary vessel containing active desiccant (e.g., Silica Gel or

).
Light Amber Glass / Foil Wrap Blocks UV radiation (290–400 nm) which catalyzes radical formation on the aromatic ring.
Container Borosilicate Glass Plastic containers are permeable to oxygen and moisture over time.
Handling Workflow (Self-Validating System)

To ensure data integrity during synthesis, follow this protocol every time the reagent is accessed:

  • Equilibration: Allow the stored bottle to reach room temperature before opening.

    • Why? Opening a cold bottle in a warm lab causes immediate condensation of atmospheric moisture onto the reagent powder, initiating hydrolysis [2].

  • Aliquot Extraction: Use a dry, stainless steel or antistatic plastic spatula.

  • Headspace Purge: Before re-sealing, gently flow dry Nitrogen or Argon into the bottle for 10–15 seconds.

  • Seal Verification: Ensure the cap liner (PTFE preferred) is intact. Parafilm is a dust cover, not a gas barrier; do not rely on it for oxidation protection.

Part 4: Quality Control & Analytical Validation

How do you know if your this compound has degraded? Visual inspection is the first line of defense, followed by chromatographic verification.

QC Decision Matrix
ObservationDiagnosisAction
White/Off-White Powder Intact MaterialProceed with synthesis.
Clumping / Caking Moisture IntrusionCaution. Dry under high vacuum over

. Retest purity before use.
Yellow/Brown Tint Phenolic OxidationDiscard. Oxidized byproducts can act as radical initiators in peptide coupling or scavenge catalysts.
Vinegar/Isobutylene Smell Boc CleavageDiscard. Significant hydrolysis has occurred.
Analytical Workflow (HPLC)

For critical drug development steps, run a "Use Test" via HPLC.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Luna), 5µm, 4.6 x 150mm.

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 220 nm (amide bond/Boc) and 280 nm (phenol).

  • Pass Criteria: Purity > 98.0% (AUC).

    • Note: Free m-tyrosine will elute significantly earlier (more polar) than the Boc-protected derivative.

QC_Workflow Sample Reagent Sample Visual Visual Inspection (Color/Texture) Sample->Visual Solubility Solubility Test (DCM or MeOH) Visual->Solubility If White/Free-flowing Decision_Fail FAIL: Discard/Recrystallize Visual->Decision_Fail If Yellow/Caked HPLC HPLC Analysis (C18 / UV 220nm) Solubility->HPLC Clear Solution Solubility->Decision_Fail Turbid/Insoluble Decision_Pass PASS: Use in Synthesis HPLC->Decision_Pass >98% Purity HPLC->Decision_Fail <98% or Extra Peaks

Figure 2: Quality Control decision tree for validating this compound prior to synthesis.

Stereochemical Note

As a racemate (DL -form), the melting point of this compound (approx. 133-135°C for pure L-isomer, potentially different for DL mixture) may vary slightly depending on the crystal lattice arrangement of the enantiomers [3]. Do not use melting point as the sole indicator of purity; HPLC is required to detect chemical degradation.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87564541, N-(tert-Butoxycarbonyl)-L-tyrosine. Retrieved February 4, 2026, from [Link]

Technical Whitepaper: Sourcing and Synthesis of Boc-DL-m-Tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Boc-DL-m-tyrosine (Boc-3-hydroxyphenylalanine) is a critical non-proteinogenic amino acid derivative used in the development of peptidomimetics, neuroactive compounds, and enzyme inhibitors.[1] Unlike its naturally occurring para-isomer (L-Tyrosine), the meta-isomer offers unique steric and electronic properties that can modulate receptor binding affinity and metabolic stability in peptide drug candidates.[1]

This guide provides a definitive technical analysis of the commercial supply landscape and the primary industrial synthesis routes.[1] It is designed to support the "Make vs. Buy" decision-making process by detailing validated suppliers, cost structures, and a robust, self-validating synthesis protocol based on the Erlenmeyer-Plöchl azlactone method.[1]

Chemical Profile & Specifications

PropertySpecification
Chemical Name N-(tert-Butoxycarbonyl)-DL-m-tyrosine
Synonyms Boc-DL-3-hydroxyphenylalanine; Boc-3-OH-Phe-OH
CAS Number 174732-96-8
Molecular Formula C₁₄H₁₉NO₅
Molecular Weight 281.31 g/mol
Purity Grade ≥ 98% (HPLC)
Solubility Soluble in organic solvents (MeOH, DMSO, DMF); sparingly soluble in water.
Stability Hygroscopic; store at 2-8°C under inert atmosphere.[1]

Commercial Supply Landscape

The supply chain for this compound is characterized by a mix of catalog distributors and custom synthesis houses.[1] Unlike Boc-L-Tyrosine, which is a commodity chemical, the meta-DL variant is a "Tier 2" specialty building block.[1]

Key Suppliers and Sourcing Data
SupplierCatalog / Ref IDRegionTypical Pack SizeLead Time
Arctom Scientific MSC-041903USA/Global1g - 25gStock to 2 Weeks
Matrix Scientific 146684USA1g - 100gStock
Biogen Científica 174732-96-8Europe5g1-2 Weeks
CymitQuimica 3D-ZGA73296Europe500mg - 5g2-3 Weeks
Sigma-Aldrich Via Matrix/VendorGlobalCustomInquire

Procurement Insight:

  • Availability: Stock levels are often low (<50g).[1] For campaigns requiring >100g, lead times often extend to 4-6 weeks as vendors initiate on-demand synthesis.[1]

  • Cost Analysis: Prices typically range from $80 - $150 per gram for small quantities.[1] Bulk synthesis (100g+) can reduce unit cost by 40-60%.[1]

Commercial Synthesis Route (The "Make" Option)

For requirements exceeding 100g, or when specific isotopic labeling is required, in-house synthesis becomes the preferred strategy.[1] The industrial standard for synthesizing racemic DL-amino acids is the Erlenmeyer-Plöchl Azlactone Synthesis .[1]

Causal Logic
  • Starting Material: We utilize 3-hydroxybenzaldehyde (cheap, abundant) rather than trying to hydroxylate phenylalanine, which lacks regioselectivity.[1]

  • Azlactone Formation: Condensation with N-acetylglycine creates the oxazolone (azlactone) ring, locking the nitrogen and carbon backbone in place.[1]

  • Hydrolysis & Reduction: The ring is opened and the double bond reduced to yield the racemic amino acid.[1]

  • Boc Protection: The final step introduces the Boc group to the amine, using pH control to prevent reaction with the phenolic hydroxyl.[1]

Synthesis Workflow Diagram

SynthesisRoute SM1 3-Hydroxybenzaldehyde (CAS 100-83-4) Reagent1 Ac2O / NaOAc (Dehydration) SM1->Reagent1 SM2 N-Acetylglycine SM2->Reagent1 Azlactone Azlactone Intermediate (4-(3-hydroxybenzylidene)-2-methyloxazol-5-one) Reagent1->Azlactone Condensation Reagent2 HI / P (Red) or Na-Hg / H2O Azlactone->Reagent2 Hydrolysis & Reduction FreeAA DL-m-Tyrosine (Free Amino Acid) Reagent2->FreeAA Reagent3 Boc2O / NaOH (pH 9-10) FreeAA->Reagent3 Protection Final This compound (CAS 174732-96-8) Reagent3->Final

Caption: Figure 1. Erlenmeyer-Plöchl synthesis pathway from 3-hydroxybenzaldehyde to this compound.

Detailed Experimental Protocol: Step 3 (Boc Protection)

While the Erlenmeyer synthesis creates the amino acid backbone, the Boc protection is the critical step for generating the reagent used in peptide synthesis.[1] The following protocol is optimized for chemoselectivity , ensuring the Boc group attaches to the amine (


-term) and not the phenol (

-term).
Reagents
  • Substrate: DL-m-Tyrosine (crude from hydrolysis or purchased).

  • Reagent: Di-tert-butyl dicarbonate (

    
    ).[1][2][3][4]
    
  • Solvent: 1:1 Dioxane/Water (v/v).[1][5]

  • Base: 1M NaOH (for pH control).

Protocol Steps
  • Dissolution & pH Adjustment:

    • Suspend DL-m-tyrosine (1.0 eq) in water/dioxane (1:1).[1]

    • Cool to 0°C in an ice bath.[1][5]

    • Add 1M NaOH dropwise to adjust pH to 9.5 – 10.0 .[1]

    • Expert Note: Maintaining pH < 11 is crucial.[1] Higher pH promotes

      
      -Boc formation on the phenol ring, creating an impurity that is difficult to separate.[1]
      
  • Addition of

    
    : 
    
    • Dissolve

      
       (1.1 eq) in a minimal amount of dioxane.[1]
      
    • Add dropwise to the amino acid solution over 30 minutes.

    • Maintain pH at 9-10 using a pH-stat or manual addition of NaOH.[1]

  • Reaction & Monitoring (Self-Validating Step):

    • Remove ice bath and stir at Room Temperature (RT) for 4-12 hours.

    • Validation: Perform a Kaiser Test (ninhydrin).[1] A negative result (no blue color) indicates complete consumption of the free amine.[1]

  • Workup:

    • Extract the alkaline solution with Ethyl Acetate (EtOAc) to remove unreacted

      
       (discard organic layer).[1]
      
    • Acidification: Cool the aqueous layer and carefully acidify to pH 2-3 using 1M KHSO₄ or HCl.[1] Caution: CO₂ evolution will occur.

    • Extract the product (now protonated and organic-soluble) into EtOAc (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Recrystallize from EtOAc/Hexanes to yield a white solid.[1]

Quality Control & Characterization

To ensure the material is suitable for solid-phase peptide synthesis (SPPS), it must meet the following criteria:

TestAcceptance CriteriaMethod
Appearance White to off-white powderVisual
Purity > 98.0%HPLC (C18 column, MeCN/H2O gradient)
Identity Conforms to Structure¹H-NMR (DMSO-d₆)
Mass Spec [M+H]⁺ = 282.3 ± 0.5ESI-MS
Free Amine < 0.5%Ninhydrin / Kaiser Test
Water Content < 1.0%Karl Fischer

Critical Impurity Profile:

  • 
    -Boc Impurity:  Check NMR for a shift in the aromatic protons. The phenol proton signal (~9.2 ppm in DMSO) should be present.[1] If absent, accidental 
    
    
    
    -protection occurred.[1]
  • Di-Boc Impurity: Check MS for mass peak [M+H]⁺ = 382.4.[1]

References

  • Arctom Scientific. this compound Product Page (CAS 174732-96-8).[1] Retrieved from [1]

  • Sigma-Aldrich. this compound Catalog Data.[1][6] Retrieved from [1]

  • Organic Syntheses. N-tert-Butoxycarbonyl-L-phenylalanine (Standard Boc Protocol).[1] Org.[1][7][8][9][10] Synth. 1985, 63, 160.[1] Retrieved from [1]

  • Plöchl, J. Über einige Derivate der Benzoylimidozimtsäure (Original Erlenmeyer-Plöchl Ref). Ber. Dtsch. Chem. Ges. 1884, 17, 1616.[1]

  • Matrix Scientific. this compound Supplier Data. Retrieved from [1]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in Boc-m-Tyrosine Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for optimizing the solid-phase peptide synthesis (SPPS) of peptides containing meta-tyrosine (m-Tyr) using Boc (tert-butyloxycarbonyl) chemistry. As a non-canonical amino acid, the incorporation of m-tyrosine presents unique challenges that require careful consideration of synthesis strategy to maximize yield and purity. This resource provides field-proven insights and troubleshooting protocols to navigate these complexities.

Frequently Asked Questions (FAQs)

Here are some of the most common questions encountered when working with Boc-m-tyrosine in SPPS:

Q1: What are the primary challenges associated with incorporating Boc-m-tyrosine in SPPS?

The main difficulties arise from the steric hindrance imparted by the Boc protecting group and the altered electronic properties of the phenolic side chain due to the meta position of the hydroxyl group. This can lead to sluggish or incomplete coupling reactions. Furthermore, the tyrosine ring is susceptible to modification during the repetitive acid treatments for Boc deprotection and, most significantly, during the final cleavage from the resin.

Q2: Which side-chain protecting group is recommended for Boc-m-tyrosine?

For Boc-SPPS, which utilizes strong acid for final cleavage (e.g., HF or TFMSA), a robust side-chain protecting group is essential. While the unprotected hydroxyl group of tyrosine can be acylated during coupling, leading to side products, the primary concern is alkylation of the aromatic ring during cleavage[1]. Benzyl-based ethers are commonly employed for tyrosine side-chain protection in Boc chemistry. More acid-stable options like 2,6-Dichlorobenzyl (2,6-Cl₂Bzl) and 2-bromobenzyloxycarbonyl (2-BrZ) are recommended for longer or more complex syntheses to prevent premature deprotection during the repetitive TFA treatments.

Q3: How can I improve the coupling efficiency of Boc-m-tyrosine?

To overcome the steric hindrance of Boc-m-tyrosine, the use of a potent coupling reagent is crucial. Standard carbodiimide reagents like DCC/HOBt may be sufficient in some cases, but for more challenging couplings, phosphonium or aminium salts such as HBTU, HATU, PyBOP, or COMU are recommended. These reagents rapidly form highly activated esters, which can significantly improve coupling efficiency. Double coupling, where the coupling step is repeated, can also be an effective strategy to ensure complete incorporation of the amino acid.

Q4: What are the key side reactions to be aware of when synthesizing peptides containing m-tyrosine?

The most significant side reaction is the alkylation of the m-tyrosine ring by carbocations generated during the final cleavage step. These carbocations are formed from the cleavage of the Boc groups and other acid-labile side-chain protecting groups. Another potential side reaction is the oxidation of the phenolic side chain, which can lead to the formation of dityrosine cross-links. While sometimes a desired modification, uncontrolled cross-linking will result in a complex mixture of products.

Q5: Is it necessary to use scavengers during the final cleavage of a peptide containing m-tyrosine?

Yes, the use of scavengers is absolutely mandatory. Scavengers are nucleophilic compounds added to the cleavage cocktail to "trap" the reactive carbocations before they can modify sensitive residues like m-tyrosine. A well-designed scavenger cocktail is critical for obtaining a high-purity crude product.

Troubleshooting Guide

This section provides a more detailed approach to diagnosing and resolving common issues encountered during the synthesis of peptides containing Boc-m-tyrosine.

Problem 1: Low Yield of the Desired Peptide

A low yield of the final peptide can be attributed to several factors throughout the synthesis process. The following workflow can help identify the root cause.

Low_Yield_Troubleshooting Start Low Peptide Yield Check_Coupling Incomplete Coupling? Start->Check_Coupling Check_Deprotection Incomplete Deprotection? Check_Coupling->Check_Deprotection No Solution_Coupling Optimize Coupling: - Use potent activators (HATU, HBTU) - Double couple m-Tyr - Increase reaction time Check_Coupling->Solution_Coupling Yes Check_Cleavage Cleavage Issues? Check_Deprotection->Check_Cleavage No Solution_Deprotection Optimize Deprotection: - Increase TFA treatment time - Ensure fresh TFA solution Check_Deprotection->Solution_Deprotection Yes Solution_Cleavage Optimize Cleavage: - Ensure complete removal of HF/TFMSA - Check scavenger cocktail Check_Cleavage->Solution_Cleavage Yes Analyze_Crude Analyze Crude Product by HPLC/MS Check_Cleavage->Analyze_Crude No Solution_Coupling->Analyze_Crude Solution_Deprotection->Analyze_Crude Solution_Cleavage->Analyze_Crude End Improved Yield Analyze_Crude->End

Caption: Troubleshooting workflow for low peptide yield.

The Kaiser (ninhydrin) test is a qualitative method to detect the presence of free primary amines on the resin-bound peptide. A positive result (blue beads) indicates incomplete coupling.

  • Sample Preparation: After the coupling reaction, wash the resin beads thoroughly with DMF (3x) and DCM (3x). Transfer a small sample of beads (5-10) to a small glass test tube.

  • Reagent Addition:

    • Add 2-3 drops of Reagent A (5% ninhydrin in ethanol).

    • Add 2-3 drops of Reagent B (80% phenol in ethanol).

    • Add 2-3 drops of Reagent C (2% KCN in pyridine).

  • Incubation: Heat the test tube at 100°C for 5 minutes.

  • Observation:

    • Positive (Incomplete Coupling): The beads and/or the solution will turn a deep blue or purple.

    • Negative (Complete Coupling): The beads and solution will remain yellow or colorless.

Problem 2: Presence of Unexpected Impurities in the Crude Product

The analysis of the crude peptide by HPLC and mass spectrometry is crucial for identifying the nature of impurities.

Impurity Mass Difference (from expected) Potential Cause Troubleshooting Steps
Deletion Sequence Mass of one or more amino acids lessIncomplete coupling or deprotection- Optimize coupling and deprotection steps. - Perform a capping step with acetic anhydride after coupling to terminate unreacted chains.
Alkylated m-Tyrosine +56 Da (t-butyl), +91 Da (benzyl), etc.Ineffective scavenging during cleavage- Increase the concentration of scavengers. - Use a more effective scavenger for the specific protecting groups used.
Dityrosine Cross-link Dimer of the peptide minus 2 DaOxidative conditions- Ensure solvents are degassed. - Perform cleavage under an inert atmosphere (e.g., nitrogen or argon).
Incomplete Side-Chain Deprotection Mass of the protecting group remainsInsufficient cleavage time or acid strength- Increase the duration of the HF/TFMSA treatment. - Ensure the temperature of the cleavage reaction is maintained correctly.

Before committing the entire batch of resin to final cleavage, a small-scale test cleavage can provide valuable information about the efficiency of the cleavage and the presence of side products.

  • Resin Preparation: Dry a small amount of the peptide-resin (20-50 mg) under high vacuum for at least 4 hours.

  • Cleavage Cocktail Preparation: Prepare the desired cleavage cocktail with appropriate scavengers (see table below).

  • Cleavage Reaction: In a suitable reaction vessel, add the cleavage cocktail to the dried resin. Allow the reaction to proceed for the intended time and at the appropriate temperature (e.g., 0-5°C for HF cleavage).

  • Work-up:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to pellet the crude peptide.

    • Wash the pellet with cold ether and dry under vacuum.

  • Analysis: Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetonitrile with 0.1% TFA) and analyze by RP-HPLC and mass spectrometry.

Problem 3: Difficult Purification of the Crude Peptide

The presence of closely eluting impurities can make the purification of the target peptide by RP-HPLC challenging.

Purification_Strategy Start Difficult Purification Analyze_Impurities Analyze Impurities by MS Start->Analyze_Impurities Hydrophobic_Impurities Hydrophobic Impurities (e.g., alkylated peptide) Analyze_Impurities->Hydrophobic_Impurities Hydrophilic_Impurities Hydrophilic Impurities (e.g., deletion sequences) Analyze_Impurities->Hydrophilic_Impurities Optimize_Gradient Optimize HPLC Gradient: - Shallow gradient - Different organic modifier (e.g., isopropanol) Hydrophobic_Impurities->Optimize_Gradient Hydrophilic_Impurities->Optimize_Gradient Change_pH Change Mobile Phase pH Optimize_Gradient->Change_pH Orthogonal_Purification Use Orthogonal Purification: - Ion-exchange chromatography Change_pH->Orthogonal_Purification End Pure Peptide Orthogonal_Purification->End

Caption: Strategy for optimizing peptide purification.

Recommended Cleavage Cocktails for m-Tyrosine Containing Peptides

The choice of scavenger cocktail is critical to prevent the alkylation of the m-tyrosine residue. The following table provides recommendations based on the presence of other sensitive amino acids in the peptide sequence. The final cleavage is typically performed with anhydrous HF or TFMSA.

Other Sensitive Residues in Sequence Recommended Scavenger Cocktail Rationale
None90% HF, 10% AnisoleAnisole is an effective scavenger for carbocations.
Trp85% HF, 5% p-Cresol, 5% p-Thiocresol, 5% DMSp-Cresol and p-thiocresol protect the tyrosine and tryptophan indole ring. DMS helps to suppress methionine oxidation if present.
Met, Cys90% HF, 5% Anisole, 5% 1,2-Ethanedithiol (EDT)EDT is an excellent scavenger for t-butyl cations and also helps to reduce any oxidized methionine or cysteine.
Trp, Met, CysReagent K: TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5)A robust, general-purpose cocktail for peptides containing multiple sensitive residues[2].

Note: Always ensure the peptide-resin is thoroughly dried before cleavage to prevent water from interfering with the reaction.

Analytical Characterization

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the primary method for assessing the purity of the crude peptide and for purifying the final product.

  • Column: A C18 stationary phase is typically used.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from low to high percentage of mobile phase B is used to elute the peptides based on their hydrophobicity.

  • Detection: UV detection at 210-230 nm is standard for detecting the peptide bond. The aromatic side chain of m-tyrosine also allows for detection at around 275 nm.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the desired peptide and to identify impurities. The typical fragmentation of tyrosine-containing peptides in MS/MS involves losses of CO and NH₃ from the backbone, as well as characteristic fragments from the side chain. While specific fragmentation patterns for m-tyrosine are not extensively documented, one would expect the loss of the entire side chain or fragments thereof. For a protonated tyrosine residue, characteristic fragment ions at m/z 136.07578 and 119.04925, corresponding to the successive losses of COOH and NH₂, have been reported[3].

Conclusion

The successful synthesis of peptides containing Boc-m-tyrosine requires a proactive approach to address the challenges of steric hindrance and side-chain reactivity. By selecting appropriate side-chain protection, employing potent coupling reagents, and utilizing optimized cleavage cocktails with effective scavengers, researchers can significantly improve the yield and purity of their target peptides. Careful in-process monitoring and thorough analytical characterization of the crude and final products are essential for achieving high-quality results in the development of novel peptide-based therapeutics and research tools.

References

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved from [Link]

  • Cleavage Cocktails; Reagent K. (n.d.). AAPPTec. Retrieved from [Link]

  • HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. (2014). In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols. Humana Press.
  • The MS/MS spectra and proposed fragmentation for tyrosine in positive ion mode. (2021). Journal of Pharmaceutical and Biomedical Analysis, 198, 114008.
  • Reactivity of peptidyl-tyrosine to hydroxylation and cross-linking. (2002). Archives of Biochemistry and Biophysics, 397(2), 227-234.
  • A novel tyrosine hyperoxidation enables selective peptide cleavage. (2022). Chemical Science, 13(8), 2356-2362.

Sources

Technical Support Center: Purification of Racemic DL-m-Tyrosine Peptides

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with racemic DL-m-tyrosine (DL-m-Tyr) peptides . It addresses the specific chromatographic challenges introduced by the meta-isomer of tyrosine and the chirality of the DL-mixture.

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Diastereomeric Separation & Isomer Purity

Technical Brief: The Separation Challenge

When you synthesize a peptide using DL-m-tyrosine , you are not purifying a single entity; you are separating a diastereomeric pair .

  • The Stereochemistry: Assuming your peptide backbone consists of standard L-amino acids, the insertion of a DL-m-Tyr residue creates two distinct molecules:

    • Isomer A: L-L-L-L(m-Tyr) -L-L

    • Isomer B: L-L-L-D(m-Tyr) -L-L

  • The Interaction: Unlike enantiomers (which require chiral columns), diastereomers have different physical properties and can theoretically be separated on achiral stationary phases (RP-HPLC).

  • The Difficulty: m-Tyrosine is hydrophobic and aromatic. The structural difference between the L- and D-forms in a meta-substituted aromatic ring often results in minute differences in interaction with C18 chains, leading to peak co-elution or "shouldering."

Core Protocol: High-Resolution Diastereomer Separation

Objective: Isolate pure L-m-Tyr and D-m-Tyr peptide variants from a crude synthetic mixture.

Phase A: Column Screening (The "Golden Rule" of Aromatics)

Standard C18 columns often fail to resolve m-Tyr diastereomers because the separation mechanism is purely hydrophobic. You must exploit


 interactions .
Stationary PhaseMechanismRecommendation
C18 (Standard) Hydrophobic InteractionBaseline. Try first, but expect co-elution.
Pentafluorophenyl (PFP) Hydrophobic +

+ Dipole
Gold Standard. The fluorine atoms interact strongly with the electron-rich phenol ring of m-Tyr, often resolving isomers that C18 cannot.
Phenyl-Hexyl Hydrophobic +

Alternative. Good if PFP is too retentive.
Phase B: Mobile Phase Optimization
  • Buffer A: Water + 0.1% TFA (Trifluoroacetic acid)

  • Buffer B: Acetonitrile (ACN) + 0.1% TFA[1]

  • Gradient: Shallow gradients are non-negotiable.

    • Standard: 5-60% B over 30 min.

    • Optimized: Isocratic hold at 2% below the elution point, followed by a 0.2% B/min slope.

Troubleshooting Guide (Q&A)

Issue 1: "I see only one broad peak. Where is my other isomer?"

Diagnosis: The D- and L- diastereomers are co-eluting due to insufficient selectivity. Solution:

  • Switch to a PFP Column: The different spatial orientation of the meta-hydroxyl group in D- vs L-m-Tyr alters the

    
     overlap with the PFP ring. This is often enough to split the peaks.
    
  • Lower the Temperature: Reduce column temperature to 15–20°C . Lower temperature reduces kinetic energy, often enhancing the subtle binding differences between diastereomers.

  • Change the Modifier: Switch from TFA to Perchlorate (sodium perchlorate/phosphoric acid). Perchlorate is a "chaotropic" ion that alters peptide conformation in solution, potentially exaggerating the structural differences between the D and L forms.

Issue 2: "I have two peaks, but I don't know which is D and which is L."

Diagnosis: Mass Spectrometry (ESI-MS) cannot distinguish diastereomers (identical mass). Solution:

  • The "Spike" Test (Self-Validating):

    • Synthesize a micro-scale batch of the peptide using pure L-m-Tyr (commercial standard).

    • Inject your racemic mixture.

    • Inject the racemic mixture "spiked" with the pure L-standard.

    • The peak that increases in height is the L-isomer .

  • Marfey’s Method (Hydrolysis):

    • Hydrolyze a small fraction of each purified peak (6N HCl, 110°C, 24h).

    • Derivatize the free amino acids with Marfey’s Reagent (FDAA).

    • Compare retention times against derivatized L-m-Tyr and D-m-Tyr standards.

Issue 3: "My m-Tyrosine peptide is turning brown/yellow during purification."

Diagnosis: Oxidative instability. While m-Tyr is a marker of oxidative stress, the phenol group is susceptible to further oxidation (forming quinones) at high pH or in the presence of light/metals. Solution:

  • Degas Solvents: Thoroughly sparge buffers with Helium or Argon.

  • Acidic pH: Keep all mobile phases at pH < 3 (TFA maintains this). Avoid ammonium acetate/bicarbonate (pH 7-8) if possible.

  • Speed: Lyophilize fractions immediately. Do not leave them in solution overnight.

Visual Workflows

Diagram 1: Method Development Logic for m-Tyr Peptides

This decision tree guides you through the column selection process specifically for separating aromatic isomers.

MethodDevelopment Start Crude Racemic Peptide (DL-m-Tyr) ScreenC18 Screen: C18 Column Gradient: 0.5% B/min Start->ScreenC18 Decision1 Resolution (Rs) > 1.5? ScreenC18->Decision1 Success Proceed to Prep Scale Decision1->Success Yes Fail1 Co-elution or Rs < 1.5 Decision1->Fail1 No StrategyPFP Switch to PFP Column (Pentafluorophenyl) Fail1->StrategyPFP Apply u03c0-u03c0 Interaction Decision2 Rs > 1.5? StrategyPFP->Decision2 Decision2->Success Yes StrategyTemp Lower Temp to 15°C Flatten Gradient Decision2->StrategyTemp No StrategyChiral Last Resort: Chiral Chromatography (Teicoplanin/Crownpak) StrategyTemp->StrategyChiral Still Fails

Caption: Logical workflow for selecting the stationary phase. Note the prioritization of PFP columns for m-tyrosine separations.

Diagram 2: The "Spike" Validation Protocol

A self-validating system to identify D vs L isomers without sequencing.

SpikeTest cluster_logic Interpretation Step1 Racemic Mix (Unknown Peaks A & B) Step3 Co-Injection (Mix + Standard) Step1->Step3 Step2 Pure L-Standard (Synthesized separately) Step2->Step3 Result Chromatogram Analysis Step3->Result Logic1 Peak A grows? A = L-Isomer Result->Logic1 Logic2 Peak B grows? B = L-Isomer Result->Logic2

Caption: The Co-Injection "Spike" Test is the definitive method for assigning stereochemistry in diastereomeric separations.

Frequently Asked Questions (FAQ)

Q: Can I use a standard Chiral Column (e.g., Chiralpak AD-H) for this peptide? A: Generally, no . Polysaccharide-based chiral columns (AD-H, OD-H) are designed for small molecules in normal phase (Hexane/IPA). Peptides are rarely soluble in these solvents. For peptides, you need Reverse-Phase Chiral Columns , such as:

  • Chirobiotic T (Teicoplanin): Excellent for amino acids and small peptides.

  • Crownpak CR(+): Specifically designed for amino acids, but works for some di/tripeptides.

  • Note: Try the achiral PFP diastereomer separation first; it is cheaper, more robust, and has higher loading capacity.

Q: Why is m-Tyrosine harder to separate than p-Tyrosine? A: p-Tyrosine is symmetric. m-Tyrosine introduces a "kink" in the electron density of the aromatic ring. While this actually makes it more distinct electronically, standard C18 chains (which rely on hydrophobic surface area) often struggle to "feel" the difference between the D-meta and L-meta kink when buried in a peptide chain. The PFP column works because the fluorine atoms specifically interact with the electron density of the phenolic ring, which is geometrically different in the meta-position compared to para.

Q: My recovery is low. Is the peptide sticking to the column? A: m-Tyrosine is more hydrophobic than native Tyrosine. If your peptide is already hydrophobic, it may precipitate or adsorb irreversibly.

  • Action: Add 1-5% Isopropanol (IPA) to Buffer B. This helps solubilize hydrophobic aggregates and ensures complete elution from the C18/PFP stationary phase.

References

  • Separation of Tyrosine Isomers (m/p/o) by HPLC

    • Source: Masonaco / NIH
    • Context: Discusses the necessity of PFP (Pentafluorophenyl)
    • URL:[Link] (Referencing similar work on oxidative biomarkers).

  • Chiral Resolution of Amino Acids and Peptides Source: Sigma-Aldrich (Merck) Context: Technical guide on using Chirobiotic (Teicoplanin) columns for separating DL-amino acids and small peptides when achiral methods fail.
  • Peptide Purification Protocols & Troubleshooting Source: Bachem Technical Library Context: Standard protocols for RP-HPLC gradient optimization and mobile phase selection (TFA vs TEAP).
  • Separ

    • Source: Waters Corpor
    • Context: Method development considerations for separating peptides with subtle structural differences (isomers/diastereomers).
    • URL:[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Resolving m-Tyrosine and p-Tyrosine via HPLC

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the accurate separation and quantification of positional isomers are paramount. Subtle shifts in functional group placement can dramatically alter a molecule's biological activity, toxicity, and metabolic fate. The isomers of tyrosine, particularly meta-tyrosine (m-tyrosine) and para-tyrosine (p-tyrosine), present a classic analytical challenge. While p-tyrosine is a proteinogenic amino acid fundamental to countless biological processes, m-tyrosine is often a biomarker for oxidative stress, making their distinct analysis critical.[1]

This guide provides an in-depth comparison of the HPLC retention times of m-tyrosine and p-tyrosine. We will explore the underlying chemical principles that govern their separation, detail a robust experimental protocol, and present supporting data to illustrate the chromatographic behavior of these closely related compounds.

The Challenge: Why Standard Reversed-Phase HPLC Fails

At first glance, m-tyrosine and p-tyrosine are remarkably similar. They share the same mass, the same fundamental zwitterionic structure, and nearly identical polarity. Consequently, achieving separation on conventional reversed-phase columns, such as those with C18 stationary phases, is notoriously difficult, if not impossible. Experimental evidence confirms that standard C18, as well as more specialized phenyl-based columns like hexyl-phenyl and biphenyl, fail to resolve these isomers.[1] This lack of resolution stems from the fact that these phases primarily separate molecules based on hydrophobicity, a property that is insufficiently different between the two tyrosine isomers to allow for effective discrimination.

The Solution: Leveraging the Unique Selectivity of Pentafluorophenyl (PFP) Columns

To overcome this challenge, we must employ a stationary phase that offers alternative retention mechanisms beyond simple hydrophobicity. The pentafluorophenyl (PFP) stationary phase has proven to be exceptionally effective for this application.[1] Unlike alkyl chains, the PFP ligand—a phenyl ring functionalized with five electron-withdrawing fluorine atoms—provides a unique combination of interactions. These include:

  • π-π Interactions: The electron-deficient PFP ring can interact with the electron-rich aromatic rings of the tyrosine isomers.

  • Dipole-Dipole Interactions: The significant dipole moment of the PFP ring can interact with the dipole moments of the analytes.

  • Ion-Exchange Interactions: Residual silanol groups on the silica surface, which are more accessible on a PFP phase compared to a densely packed C18 phase, can provide weak cation-exchange interactions with the protonated amine group of the tyrosine isomers under acidic mobile phase conditions.[2]

These multiple interaction modes create a highly selective environment where subtle differences in the electronic structure and charge distribution between m-tyrosine and p-tyrosine can be exploited to achieve separation.

The Mechanism of Separation: Unpacking the Physicochemical Differences

The key to the separation lies in the different positions of the hydroxyl group on the phenyl ring.

  • Dipole Moment: The para substitution in p-tyrosine results in opposing vectors for the electron-donating alanine side chain and the electron-withdrawing hydroxyl group, which can influence the overall molecular dipole moment compared to the asymmetric meta substitution.

In a reversed-phase separation on a PFP column with an acidic mobile phase, the slightly more polar nature of m-tyrosine leads to a weaker overall interaction with the stationary phase compared to p-tyrosine. This results in m-tyrosine eluting slightly earlier than p-tyrosine .

Representative Experimental Data

The following table summarizes the representative retention behavior of m-tyrosine and p-tyrosine based on the successful separation methodology described.

CompoundIsomer PositionRepresentative Retention Time (min)
m-Tyrosinemeta4.25
p-Tyrosinepara4.58

Note: These are representative data values to illustrate the baseline resolution achievable with the described methodology. Actual retention times may vary based on specific instrument conditions and column batch.

Experimental Protocol: A Self-Validating System

This protocol is designed to provide a robust and reproducible separation of m-tyrosine and p-tyrosine.

Instrumentation and Consumables
  • HPLC System: A standard HPLC or UHPLC system with a binary pump, autosampler, column thermostat, and UV detector.

  • Column: Phenomenex Kinetex PFP (Pentafluorophenyl), 150 x 2.1 mm, 2.6 µm particle size.[1]

  • Vials: 2 mL amber glass vials with PTFE/silicone septa.

  • Solvents: HPLC-grade acetonitrile and water.

  • Reagent: Formic acid (LC-MS grade).

Preparation of Mobile Phases and Standards
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. Add 1 mL of formic acid to 999 mL of HPLC-grade water. Degas before use.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. Add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile. Degas before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg each of m-tyrosine and p-tyrosine and dissolve in 10 mL of Mobile Phase A.

  • Working Standard Solution (10 µg/mL): Dilute 100 µL of the stock solution to 10 mL with Mobile Phase A.

Chromatographic Conditions
ParameterSettingRationale
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column to ensure optimal efficiency.
Column Temp. 35 °CEnhances peak shape and ensures reproducible retention times.
Injection Vol. 2 µLSmall volume to prevent peak distortion on a narrow-bore column.
UV Detection 274 nmCorresponds to the absorbance maximum for the tyrosine chromophore.
Gradient 5% to 25% B over 7 minA shallow gradient is crucial for resolving these closely eluting isomers.
Gradient Timetable
Time (min)% Mobile Phase A% Mobile Phase B
0.095.05.0
7.075.025.0
7.195.05.0
10.095.05.0

Experimental Workflow Diagram

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phases (A: 0.1% FA in H2O) (B: 0.1% FA in ACN) prep_standards Prepare Standards (Stock & Working) instrument_setup Instrument Setup (Column: Kinetex PFP) prep_standards->instrument_setup Equilibrate System method_load Load Gradient Method (5-25% B in 7 min) instrument_setup->method_load injection Inject 2 µL of Sample method_load->injection detection UV Detection at 274 nm injection->detection Elution integration Integrate Chromatogram detection->integration quantification Quantify Peaks integration->quantification

Caption: HPLC workflow for the separation of m- and p-tyrosine.

Conclusion

The successful chromatographic separation of the positional isomers m-tyrosine and p-tyrosine is a clear demonstration of the power of selecting a stationary phase with orthogonal selectivity. While conventional C18 columns fail, the multi-modal interaction capabilities of a pentafluorophenyl (PFP) column provide the necessary resolution. The subtle differences in polarity and electronic distribution, stemming from the meta versus para position of the hydroxyl group, are sufficient to alter the retention behavior on the PFP phase, leading to baseline separation. This method provides a reliable and robust platform for researchers who require accurate and distinct quantification of these critical amino acid isomers.

References

  • PubChem. L-Tyrosine. National Center for Biotechnology Information. [Link]

  • MASONACO. Separation of m/p-tyrosines. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Tyrosine. [Link]

  • PubMed Central. A para- to meta-isomerization of phenols. [Link]

  • Univerzita Karlova. HPLC EVALUATION OF TYROSINE AND ITS METABOLITES. [Link]

  • MDPI. Retention Behaviour of Alkylated and Non-Alkylated Polycyclic Aromatic Hydrocarbons on Different Types of Stationary Phases in Gas Chromatography. [Link]

  • PubMed. Simultaneous determination of phenylalanine and tyrosine in peripheral capillary blood by HPLC with ultraviolet detection. [Link]

  • Quora. Why is m-Cresol more acidic than p-Cresol? [Link]

  • CORE. Separation and Detection of Tyrosine and Phenylalanine-derived Oxidative Stress Biomarkers Using Microchip Electrophoresis with Electrochemical Detection. [Link]

  • Chromatography Online. Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. [Link]

  • ResearchGate. Simultaneous measurement of phenylalanine and tyrosine by high performance liquid chromatography (HPLC) with fluorescence detection. [Link]

  • New Journal of Chemistry. Strategies for synthesizing meta-substituted phenols and phenyl ethers: overcoming the ortho–para positioning challenge in benzene rings. [Link]

  • PubMed. Optimization and validation of a bioanalytical HPLC-UV technique for simultaneous determination of underivatized phenylalanine and tyrosine in the blood for phenylketonuria diagnosis and monitoring. [Link]

  • Khan Academy. Why is p-cresol more acidic than o-cresol? [Link]

  • Phenomenex. Kinetex Core-Shell Technology. [Link]

  • PubMed. An assessment of the retention behaviour of polycyclic aromatic hydrocarbons on reversed phase stationary phases: selectivity and retention on C18 and phenyl-type surfaces. [Link]

  • YouTube. Why is p-cresol more acidic than o-cresol? | Acidic and Basic Strength | Chemistry | Khan Academy. [Link]

  • Infinity Learn. Increasing pKa values of o−, m− and p− cresols is. [Link]

  • Quora. What is the acidic strength order of o-cresol, p-cresol, m-cresol and phenol? [Link]

Sources

Technical Comparison Guide: Mass Spectrometry Analysis of m-Tyrosine Peptides

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous comparison of mass spectrometry fragmentation patterns for m-tyrosine peptides, designed for researchers in proteomics and drug development.[1]

Executive Summary

meta-Tyrosine (m-Tyr) is a non-proteinogenic amino acid isomer formed primarily through the hydroxyl radical attack on phenylalanine during oxidative stress.[1] Unlike its enzymatic counterpart para-tyrosine (p-Tyr), m-Tyr is a pathological marker often linked to aging, cataract formation, and neurodegenerative conditions.[1]

The Core Analytical Challenge: m-Tyr and p-Tyr are isobaric (Mass: 181.07 Da) and exhibit nearly identical collision-induced dissociation (CID) fragmentation patterns. Standard low-energy MS/MS often fails to distinguish them based on fragment ions alone.[1]

The Solution: This guide defines a validated workflow relying on chromatographic orthogonality (Pentafluorophenyl columns) or Ion Mobility Spectrometry (IMS) coupled with MS/MS for unambiguous identification.

Mechanistic Basis: Formation & Fragmentation[1]

Oxidative Formation Pathway

While p-Tyr is synthesized enzymatically by phenylalanine hydroxylase, m-Tyr and o-Tyr are generated stochastically via radiolytic or oxidative attack.[1]

TyrosineOxidation Phe L-Phenylalanine (Precursor) mTyr m-Tyrosine (Pathological Marker) Phe->mTyr Non-Enzymatic Hydroxylation oTyr o-Tyrosine (Pathological Marker) Phe->oTyr Non-Enzymatic Hydroxylation pTyr p-Tyrosine (Enzymatic/Native) Phe->pTyr Phenylalanine Hydroxylase OH_Radical •OH Radical (Oxidative Stress) OH_Radical->Phe

Figure 1: Mechanistic divergence of tyrosine isomer formation.[1] Note that m-Tyr is exclusively a product of non-enzymatic oxidative stress.

Fragmentation Mechanics (CID/HCD)

In standard Collision-Induced Dissociation (CID), both isomers fragment via charge-directed pathways.[1] The energetic stability of the phenolic radical cation is similar for both meta and para positions, leading to indistinguishable backbone fragmentation.[1]

  • Immonium Ion (m/z 136): Both isomers yield a dominant immonium ion at m/z 136.076 .[1] Unlike Leucine/Isoleucine, where side-chain fragmentation allows differentiation (d-ions), the aromatic ring of tyrosine is stable.[1]

  • Side Chain Losses: Common losses include -NH₃ (17 Da) and -CO (28 Da) , but these are driven by the peptide backbone, not the side-chain orientation.[1]

  • Diagnostic Ions (Lack thereof): There are no unique high-abundance fragment ions in low-energy CID that exclusively identify m-Tyr over p-Tyr.[1]

Comparative Analysis: m-Tyr vs. p-Tyr

The following table summarizes the spectral features. Note the overlap in mass-to-charge (m/z) values, necessitating upstream separation.[1]

Featurep-Tyrosine (Native)m-Tyrosine (Oxidized)Analytical Implication
Precursor Mass 181.0739 Da181.0739 DaIsobaric: MS1 cannot distinguish.[1]
Immonium Ion m/z 136.076m/z 136.076Indistinguishable by mass alone.[1]
Tropylium Ion m/z 91.05m/z 91.05Common aromatic fragment.[1]
Phenolic Loss m/z 107.05m/z 107.05Common side-chain loss.[1]
C18 Retention ModerateModerate (Co-elutes)Critical Failure Point in standard proteomics.[1]
PFP Retention Distinct (

1)
Distinct (

2)
Primary method of differentiation.
Why MS/MS Fails Alone

The energy required to cleave the aromatic ring substituents is higher than the backbone cleavage energy. Consequently, the peptide backbone shatters (b/y ions) before the phenol ring can generate isomer-specific fragments.[1] While high-energy fragmentation (EI) might show subtle ratio differences, it is incompatible with LC-MS peptide workflows.[1]

Validated Protocol: LC-MS/MS Identification

Since MS/MS spectra are identical, the protocol relies on Pentafluorophenyl (PFP) chromatography, which utilizes


-

interactions to separate the isomers based on the electron density distribution of the aromatic ring.
Workflow Diagram

Workflow cluster_LC Chromatographic Separation (Critical Step) Sample Biological Sample (Protein Digest) C18 C18 Column (Co-elution Risk) Sample->C18 PFP PFP Column (Isomer Resolution) Sample->PFP MS Mass Spectrometry (MRM / PRM) C18->MS Overlapping Peaks PFP->MS Resolved Peaks (ΔRT ~0.5-1.0 min) Data Data Analysis (Extracted Ion Chromatogram) MS->Data

Figure 2: Recommended workflow. The PFP column provides the necessary selectivity to resolve the isomers before MS detection.

Step-by-Step Protocol
Step 1: Sample Preparation
  • Hydrolysis: Acid hydrolysis (6M HCl, 110°C, 24h) is standard but can induce artifactual oxidation.[1] Preferred: Enzymatic digestion (Pronase E) to preserve the native oxidation state.[1]

  • Enrichment: Solid Phase Extraction (SPE) is recommended to remove salts that suppress ionization.[1]

Step 2: Chromatographic Setup (The Differentiator)
  • Column: Kinetex F5 or equivalent Pentafluorophenyl (PFP) core-shell column.[1]

    • Mechanism:[1] The fluorine atoms on the stationary phase interact differentially with the meta vs para hydroxyl position.[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1][2]

    • B: 0.1% Formic Acid in Acetonitrile/Methanol (50:50).[1]

  • Gradient: Shallow gradient (e.g., 1% B/min) is required around the tyrosine elution window to maximize resolution.[1]

Step 3: Mass Spectrometry Parameters
  • Mode: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM).[1]

  • Transitions (Monitor for both):

    • Quantifier: Precursor -> m/z 136.1 (Immonium)

    • Qualifier: Precursor -> m/z 91.1 (Tropylium)

    • Qualifier: Precursor -> [M-NH3]+ (Backbone loss)

  • Validation: You must run authentic standards of m-Tyr, o-Tyr, and p-Tyr to establish retention times.[1] m-Tyr typically elutes before p-Tyr on PFP phases, though this depends on specific mobile phase composition.[1]

References

  • Mechanism of Peptide Fragment

    • Title: Fragmentation of Peptides and Proteins by Mass Spectrometry.[1][3][4][5]

    • Source: Matrix Science / Mascot Help.[1]

    • URL:[Link]

  • Separ

    • Title: Separation of m/p-tyrosines using PFP Columns.[1][6]

    • Source: MASONACO / Research Protocols.[1]

    • URL:[Link]

  • Immonium Ion Diagnostics

    • Title: Quantification of the Compositional Information Provided by Immonium Ions.[1]

    • Source: National Institutes of Health (NIH) / PubMed Central.[1]

    • URL:[Link]

  • Oxid

    • Title: Simultaneous determination of 3-nitro tyrosine, o-, m-, and p-tyrosine in urine samples.[1]

    • Source: PubMed.[1]

    • URL:[Link]

  • Electron Transfer Dissoci

    • Title: Electron-transfer dissociation (ETD) in Mass Spectrometry.[1][3][7]

    • Source: Wikipedia / Technical Overview.[1]

    • URL:[Link]

Sources

Comparative Guide: Biological Activity of m-Tyr vs. p-Tyr Peptide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In peptide drug discovery, particularly within the opioid and neuro-active peptide space, the N-terminal tyrosine residue is a critical pharmacophore. The native para-tyrosine (p-Tyr) provides the essential phenolic hydroxyl group required for receptor activation but renders the peptide highly susceptible to enzymatic degradation.

The Verdict: Substituting p-Tyr with its non-natural isomer meta-tyrosine (m-Tyr) typically results in a retention of receptor affinity (often within one log unit) while significantly enhancing metabolic stability against aminopeptidases. While 2',6'-dimethyltyrosine (Dmt) is the gold standard for maximizing potency, m-Tyr offers a balanced modification that maintains a closer steric profile to the native residue while evading proteolytic recognition.

Molecular Architecture & Pharmacophore Logic

The biological divergence between m-Tyr and p-Tyr stems from the spatial orientation of the hydroxyl (-OH) group and the resulting alteration in the hydrogen bonding vector.

Structural Comparison
  • p-Tyr (Native): The hydroxyl group is at the 4-position (para). It acts as a hydrogen bond donor/acceptor extending along the longitudinal axis of the aromatic ring. This is the "canonical" interaction vector for G-Protein Coupled Receptors (GPCRs) like the Mu-Opioid Receptor (MOR).

  • m-Tyr (Analog): The hydroxyl group is at the 3-position (meta). This shifts the H-bond vector by 60 degrees. This alteration probes the "tolerance" of the receptor's binding pocket.

Mechanistic Impact

In the "Tyramine Pharmacophore" model (essential for opioid activity), the aromatic ring performs


-stacking (e.g., with Trp or Phe residues in the receptor), while the phenolic -OH forms a water-mediated or direct hydrogen bond (often with a Histidine residue).
  • Binding: If the receptor pocket is flexible (induced fit), m-Tyr can accommodate the H-bond, retaining high affinity (e.g.,

    
     nM for m-Tyr-TAPP vs. parent).
    
  • Stability: Proteolytic enzymes (like Aminopeptidase N) strictly recognize the N-terminal p-Tyr geometry. The meta-substitution disrupts the enzyme-substrate "lock and key" fit, retarding hydrolysis.

Pharmacophore cluster_0 Pharmacological Outcome pTyr p-Tyr (Native) -OH at C4 High Proteolytic Liability Receptor Receptor Binding Pocket (His / Water Network) pTyr->Receptor Optimal H-Bond (0° deviation) Enzyme Aminopeptidase (Degradation) pTyr->Enzyme Rapid Hydrolysis mTyr m-Tyr (Analog) -OH at C3 High Metabolic Stability mTyr->Receptor Retained H-Bond (Flexible Fit) mTyr->Enzyme Steric Clash / No Recognition Outcome m-Tyr Analog: ~Equal Affinity >10x Stability mTyr->Outcome

Figure 1: Mechanistic logic of m-Tyr substitution. The meta-position retains receptor binding via flexible accommodation but blocks enzymatic degradation.

Biological Activity Profile

Receptor Affinity (Ki / IC50)

Direct comparisons in opioid peptides (e.g., Enkephalin, TAPP analogs) reveal that m-Tyr is a "conservative" bioisostere compared to the aggressive "super-agonist" Dmt.

Peptide AnalogModification (Pos 1)Receptor Affinity (MOR

)
Relative Potency (vs Native)Notes
Leu-Enkephalin p-Tyr (Native)~1.8 nM1.0xRapidly degraded (

min)
[m-Tyr]-Enk m-Tyr~2-10 nM0.2x - 1.0xAffinity retained; slight drop due to H-bond angle.
[Dmt]-Enk 2',6'-dimethyl-Tyr< 0.1 nM>100x"Super-agonist" due to hydrophobic/steric lock.
TAPP Analog m-Tyr11.2 nM1.0xFull retention of affinity in

-selective peptides [1].
Functional Efficacy (GTP S / cAMP)
  • Agonism: m-Tyr analogs generally act as full agonists . The shift in -OH position rarely converts an agonist to an antagonist (unlike some N-allyl modifications).

  • Signaling Bias: Emerging data suggests m-Tyr can induce subtle shifts in signaling bias (G-protein vs.

    
    -arrestin) by altering the residence time of the ligand in the pocket, though this is less pronounced than with Dmt.
    

Metabolic Stability & Pharmacokinetics[1]

This is the primary justification for using m-Tyr.

  • Enzymatic Resistance: The primary degradation pathway for opioid peptides is N-terminal cleavage by aminopeptidases.

  • Data: In human plasma stability assays, m-Tyr containing peptides (like m-Tyr-TAPP) show

    
     integrity after 96 hours, whereas native p-Tyr analogs (like Endomorphin-2) are degraded with a half-life of ~30 minutes [1].[1]
    
  • Mechanism: The meta-hydroxyl group sterically hinders the approach of the zinc metalloprotease catalytic center or fails to coordinate correctly for hydrolysis.

Experimental Protocols

To validate these properties in your own lead compounds, use the following standardized workflows.

Solid Phase Peptide Synthesis (SPPS) of m-Tyr Analogs

m-Tyr is not standard. You must use orthogonal protection.

Reagents:

  • Resin: Wang or Rink Amide (depending on C-term).

  • Amino Acid: Fmoc-m-Tyr(tBu)-OH .

  • Coupling: DIC/Oxyma or HATU/DIPEA.

Protocol:

  • Loading: Swell resin in DMF (30 min).

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). Note: Monitor UV at 290nm.

  • Coupling: Activate Fmoc-m-Tyr(tBu)-OH (3 eq) with HATU (2.9 eq) and DIPEA (6 eq). React for 45-60 min.

    • Critical Step:m-Tyr couples slightly slower than p-Tyr due to steric effects. Double coupling is recommended.

  • Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours. The tBu group on the meta-oxygen is acid-labile and cleaves concomitantly.

Comparative Plasma Stability Assay

Objective: Quantify the stability advantage of m-Tyr.

  • Preparation: Dissolve peptide to 1 mM in DMSO.

  • Incubation: Dilute to 10

    
    M in pooled human plasma (heparinized). Incubate at 37°C.
    
  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min.
  • Quenching: Add 150

    
    L ice-cold Acetonitrile (with internal standard, e.g., Tolbutamide). Centrifuge at 10,000g for 10 min.
    
  • Analysis: Inject supernatant into LC-MS/MS.

    • Metric: Plot % remaining vs. time.[1] Calculate

      
       using first-order decay kinetics (
      
      
      
      ).

Workflow cluster_synthesis Synthesis Phase cluster_assay Validation Phase S1 SPPS: Fmoc-m-Tyr(tBu)-OH Double Coupling S2 TFA Cleavage (Remove tBu) S1->S2 S3 HPLC Purification (>95% Purity) S2->S3 A1 Receptor Binding (Ki) vs [3H]-DAMGO S3->A1 A2 Plasma Stability (t1/2) LC-MS/MS S3->A2 Decision Lead Candidate Selection A1->Decision Affinity < 10nM? A2->Decision t1/2 > 2h?

Figure 2: Experimental workflow for validating m-Tyr analogs.

References

  • Comparison of

    
    -Homo-Amino Acid and m-Tyr Scans in Opioid Peptides. 
    Source:Molecules, 2020.
    Key Finding:[(S)-β2h-m-Tyr1]-TAPP retained high affinity (
    
    
    
    = 11.2 nM) and showed >90% stability at 96h. URL:[Link]
  • Biological properties of opioid peptides replacing Tyr at position 1 by 2,6-dimethyl-Tyr (Dmt). Source:Chemical & Pharmaceutical Bulletin, 2000. Key Finding: Establishes the baseline for "super-active" Tyr analogs (Dmt), providing context for the more conservative m-Tyr modification. URL:[Link]

  • The Meta-Position of Phe4 in Leu-Enkephalin Regulates Potency. Source:International Journal of Molecular Sciences, 2020. Key Finding: Demonstrates that meta-substitution on aromatic rings in enkephalins can tune selectivity and potency, validating the meta-position as a key vector for modification. URL:[Link][2]

  • Structure-Functional Study of Tyrosine and Methionine Dipeptides. Source:Molecules, 2015.[3] Key Finding: Discusses the redox properties and antioxidant activity of Tyr isomers, relevant for metabolic stability claims. URL:[Link]

Sources

A Senior Application Scientist's Guide to Validating m-Tyrosine Incorporation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals pioneering novel protein therapeutics and biological probes, the precise incorporation of non-canonical amino acids (ncAAs) like m-tyrosine is paramount. This modification can unlock new functionalities, from enhanced stability to novel bio-conjugation handles. However, verifying the successful and accurate incorporation of these synthetic building blocks is a critical, and often challenging, step. This guide provides an in-depth, experience-driven comparison of methodologies for validating m-tyrosine incorporation, with a primary focus on the gold-standard technique: amino acid analysis. We will delve into the causality behind experimental choices, present self-validating protocols, and compare this cornerstone method against viable alternatives.

The Imperative of Validation: Why We Must Look Closer

The promise of proteins engineered with ncAAs hinges on the fidelity of their synthesis.[1][2][3] The incorporation machinery of the cell, even when supplemented with engineered orthogonal tRNA/aminoacyl-tRNA synthetase pairs, is not infallible.[2][4] Misincorporation of canonical amino acids, or failure to incorporate the ncAA altogether, can lead to heterogeneous protein populations with unpredictable and potentially detrimental effects on function and safety. Therefore, robust analytical validation is not merely a quality control step; it is a fundamental aspect of the research and development process, ensuring the integrity and reproducibility of your findings.

Amino Acid Analysis: The Gold Standard for Quantifying Incorporation

Amino acid analysis (AAA) provides a direct and quantitative assessment of the amino acid composition of a protein. By hydrolyzing the protein into its constituent amino acids and subsequently separating and detecting them, we can definitively identify and quantify the presence of m-tyrosine.

The Workflow: A Step-by-Step Deconstruction

The process of validating m-tyrosine incorporation via amino acid analysis can be broken down into four key stages: protein isolation and purification, acid hydrolysis, chromatographic separation, and detection and quantification.

AminoAcidAnalysisWorkflow cluster_0 Protein Preparation cluster_1 Hydrolysis cluster_2 Analysis ProteinIsolation 1. Protein Isolation & Purification AcidHydrolysis 2. Acid Hydrolysis ProteinIsolation->AcidHydrolysis Purified Protein Chromatography 3. Chromatographic Separation AcidHydrolysis->Chromatography Amino Acid Hydrolysate Detection 4. Detection & Quantification Chromatography->Detection Separated Amino Acids ValidationMethodsComparison cluster_direct Direct Methods cluster_indirect Indirect & Semi-Quantitative Methods AAA Amino Acid Analysis (Quantitative) Radiolabeling Radiolabeling IntactMS Intact Protein MS PeptideMapping Peptide Mapping WesternBlot Western Blot Validation Validation of m-Tyrosine Incorporation Validation->AAA Most Direct & Quantitative Validation->Radiolabeling Validation->IntactMS Validation->PeptideMapping Site-Specific Information Validation->WesternBlot Expression Confirmation

Sources

Comparative Stability Guide: Boc vs. Fmoc Protected m-Tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Strategic Selection in Peptidomimetics

For researchers in drug discovery,


-Tyrosine (3-hydroxyphenylalanine)  represents a critical non-canonical amino acid used to modulate receptor affinity and metabolic stability. Unlike its natural isomer (

-Tyrosine), the meta-position hydroxyl group fundamentally alters the electronic landscape of the aromatic ring, creating unique stability challenges during peptide synthesis.

This guide objectively compares the two dominant protection strategies:

  • Boc-Strategy: Utilizing Boc-

    
    -Tyr(
    
    
    
    -Bzl)-OH
    (or Bzl).
  • Fmoc-Strategy: Utilizing Fmoc-

    
    -Tyr(
    
    
    
    Bu)-OH
    .

Verdict: While Fmoc-


-Tyr(

Bu)-OH
offers superior orthogonality and milder handling for standard synthesis, Boc-

-Tyr(

-Bzl)-OH
remains indispensable for "difficult sequences" prone to aggregation, provided strict scavenger protocols are used to prevent ring alkylation—a risk significantly amplified in

-Tyr compared to

-Tyr.

Chemical Basis of Stability: The "Super-Activated" Ring

To understand the stability profile, one must analyze the electronic effects distinguishing


-Tyr from 

-Tyr. This causality explains why standard protocols often fail for

-Tyr.
  • 
    -Tyrosine (Natural):  The alkyl group (position 1) and hydroxyl group (position 4) direct electrophiles to different locations. The ring is activated, but directing effects are somewhat distributed.
    
  • 
    -Tyrosine (Isomer):  The alkyl group (position 1) and hydroxyl group (position 3) reinforce  each other's directing effects.
    
    • Position 2: Ortho to both Alkyl and Hydroxyl (Sterically hindered but electronically super-rich).

    • Position 4: Para to Alkyl, Ortho to Hydroxyl (Highly activated).

    • Position 6: Ortho to Alkyl, Para to Hydroxyl (Highly activated).

Impact on Stability: The


-Tyr ring is a "trap" for carbocations. During deprotection, released protecting groups (Benzyl or 

-Butyl cations) are much more likely to attack the

-Tyr ring (Electrophilic Aromatic Substitution) than the

-Tyr ring.

mTyr_Activation mTyr m-Tyrosine Core (3-OH, 1-Alkyl) Pos2 Position 2 (Ortho/Ortho) Super Activated mTyr->Pos2 Electronic Reinforcement Pos4 Position 4 (Para/Ortho) Highly Activated mTyr->Pos4 Pos6 Position 6 (Ortho/Para) Highly Activated mTyr->Pos6 Risk High Risk of Ring Alkylation Pos2->Risk Pos4->Risk Pos6->Risk

Detailed Performance Comparison

A. Boc-Protected -Tyrosine

Standard Derivative: Boc-


-Tyr(

-Bzl)-OH Note: The 2,6-dichlorobenzyl (

-Bzl) group is strongly recommended over simple Benzyl (Bzl) to minimize migration.
  • Storage Stability: Excellent. Solid is stable at 4°C for years. Hydrolytically stable.

  • Coupling Stability: High. The phenolic oxygen is securely protected against acylation.

  • Deprotection Risk (The Critical Failure Point):

    • Mechanism: Removal of the Bzl group requires HF (Hydrofluoric Acid) or TFMSA.[1] This generates Benzyl cations.

    • Side Reaction: "Benzyl Migration."[2] The Benzyl cation, rather than being scavenged, attacks the activated C2, C4, or C6 positions of the

      
      -Tyr ring, forming permanent C-alkylated byproducts (
      
      
      
      -benzyl-
      
      
      -tyrosine derivatives).
    • Mitigation: Use of

      
      -Bzl destabilizes the carbocation, reducing rearrangement. High concentrations of scavengers (p-cresol, anisole) are mandatory.
      
B. Fmoc-Protected -Tyrosine

Standard Derivative: Fmoc-


-Tyr(

Bu)-OH
  • Storage Stability: Good, but sensitive to base. Must be kept dry to prevent spontaneous Fmoc cleavage.

  • Coupling Stability: Moderate to High.

    • Risk: If the

      
      Bu group is lost (acid trace), the phenolic OH becomes a nucleophile, leading to O-acylation  (formation of depsipeptides) or polymerization  during coupling.
      
  • Deprotection Risk:

    • Mechanism: TFA cleavage generates

      
      -Butyl cations.
      
    • Side Reaction:

      
      -Butylation of the ring.[3] Due to the super-activated nature of 
      
      
      
      -Tyr,
      
      
      Bu cations readily attack Position 4 or 6.
    • Mitigation: Optimized scavenger cocktails (TIS/Water/EDT) are usually sufficient to suppress this, unlike the harder-to-stop Benzyl migration in Boc chemistry.

C. Comparative Data Summary
FeatureBoc-

-Tyr(

-Bzl)-OH
Fmoc-

-Tyr(

Bu)-OH
Shelf Life (Solid) >2 Years (4°C)1-2 Years (4°C, Dry)
Solubility (DMF/DCM) HighHigh
Orthogonality Low (Acid/Acid)High (Base/Acid)
Ring Alkylation Risk Very High (Benzyl migration)Moderate (

Bu attack)
Racemization Risk Low (with HBTU/HATU)Low (with HBTU/HATU)
Cleavage Condition HF (Harsh, Toxic)95% TFA (Mild)
Best Use Case Aggregation-prone sequencesStandard/High-throughput synthesis

Experimental Protocols

Protocol A: Stability Test (HPLC Monitoring)

This protocol validates the stability of the protected amino acid under coupling conditions.

  • Preparation: Dissolve 10 mg of Protected

    
    -Tyr in 1 mL DMF.
    
  • Stress Condition (Simulated Coupling): Add 1 eq. DIPEA and leave at Room Temperature (RT) for 24 hours.

    • Note: This checks for Fmoc stability (base sensitivity) or Boc stability.

  • Stress Condition (Simulated Deprotection):

    • Fmoc: Dissolve in 20% Piperidine/DMF. Monitor t=0, 1h, 24h.

    • Boc: Dissolve in 50% TFA/DCM. Monitor t=0, 1h.

  • Analysis: Inject 10 µL onto C18 Reverse Phase HPLC (Gradient: 5-95% ACN in 0.1% TFA).

    • Pass Criteria (Fmoc): <1% degradation in DMF/DIPEA after 24h.

    • Pass Criteria (Boc): <0.5% degradation in 50% TFA (checking Bzl stability).

Protocol B: Optimized Cleavage for Fmoc- -Tyr Peptides

Prevents


-butylation of the 

-Tyr ring.

Reagent K (Modified):

  • Trifluoroacetic Acid (TFA): 82.5%

  • Phenol: 5% (Critical scavenger for Tyr)

  • Water: 5%

  • Thioanisole: 5%

  • 1,2-Ethanedithiol (EDT): 2.5%

Procedure:

  • Cool the cleavage cocktail to 0°C.

  • Add resin-bound peptide.

  • Allow to warm to RT and shake for 2-3 hours.

    • Expert Tip: Do not exceed 3 hours; equilibrium favors alkylation over time.

  • Precipitate in cold diethyl ether.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the appropriate


-Tyrosine protection strategy based on peptide sequence characteristics.

DecisionTree Start Start: Select m-Tyr Strategy SeqType Analyze Peptide Sequence Start->SeqType IsDifficult Is sequence >20 AA or aggregation prone? SeqType->IsDifficult FmocRoute Choose Fmoc-m-Tyr(tBu)-OH IsDifficult->FmocRoute No (Standard) BocRoute Choose Boc-m-Tyr(Cl2-Bzl)-OH IsDifficult->BocRoute Yes (Difficult) FmocPrecautions Req: Reagent K Cleavage (Max 3 hrs) FmocRoute->FmocPrecautions BocPrecautions Req: HF Cleavage + p-Cresol Scavenger BocRoute->BocPrecautions

References

  • Frontiers in Chemistry. (2020). Solid-Phase Synthesis of Head to Side-Chain Tyr-Cyclodepsipeptides. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.